molecular formula C18H17BrFNO B1325689 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-68-8

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone

Cat. No. B1325689
CAS RN: 898770-68-8
M. Wt: 362.2 g/mol
InChI Key: PLKHNQWELZINEV-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17BrFNO . It is a derivative of benzophenone .


Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceuticals. Its bromo and fluoro groups are particularly useful in creating building blocks for complex drug molecules. For instance, it can be used to synthesize tricyclic dihydroquinazolinones, which have potential as anti-obesity agents .

Agricultural Chemistry

In the realm of agrochemistry, the compound’s derivatives are instrumental in creating new pesticides and herbicides. The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties .

Material Science

The benzophenone moiety is a crucial component in the development of advanced materials, including liquid crystals and heterocycles. These materials have wide-ranging applications, from displays to sensors .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2-fluoro-3’-pyrrolidinomethyl benzophenone can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the qualitative and quantitative analysis of complex mixtures .

Environmental Research

The compound’s reactivity and stability under different environmental conditions make it a candidate for studying degradation pathways and the environmental impact of brominated and fluorinated organic compounds .

Radiobiology

Derivatives of this compound may be used in the synthesis of F-18 labeled compounds, which are important in the field of radiobiology for cancer treatment and imaging .

Organic Synthesis

It is a valuable reagent in organic synthesis, particularly in reactions involving free radical bromination and nucleophilic substitution, which are fundamental in creating a variety of organic compounds .

Industrial Chemistry

This compound is used in the synthesis of intermediates that are key to manufacturing a range of industrial chemicals, which can include polymers, dyes, and other performance materials .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKHNQWELZINEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643213
Record name (4-Bromo-2-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-68-8
Record name Methanone, (4-bromo-2-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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